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Compound of Interest

(S)-2-Hydroxy-4-phenylbutyric
Acid

Cat. No.: B017482

Compound Name:

(S)-2-Hydroxy-4-phenylbutyric acid, also known as (S)-HPBA, is a chiral molecule of
significant interest in the pharmaceutical industry. It serves as a critical chiral building block for
the synthesis of various enantiomerically pure bioactive compounds.[1] Its most prominent role
is as a key intermediate in the production of several angiotensin-converting enzyme (ACE)
inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3]
Drugs such as enalapril, benazepril, and ramipril rely on the precise stereochemistry offered by
(S)-HPBA or its corresponding (R)-enantiomer.[2]

Understanding the physicochemical properties of (S)-HPBA is not merely an academic
exercise; it is a fundamental requirement for optimizing its synthesis, purification, formulation,
and ultimately, its successful application in drug development.[2] Properties such as acidity
(pKa), solubility in various solvent systems, and thermal stability directly influence process
design, bioavailability, and quality control. This guide provides a comprehensive analysis of
these core properties, grounded in experimental data and established scientific principles, to
support professionals in leveraging this versatile compound.

Chemical Identity and Molecular Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

o |[UPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[4]
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e Common Synonyms: (S)-4-Phenyl-2-hydroxybutyric acid, (aS)-a-Hydroxybenzenebutanoic
acid[5][6]

e CAS Number: 115016-95-0[1][7]
e Molecular Formula: C10H1203[1][7]
e Molecular Weight: 180.20 g/mol [1][4][7][8]

The structure consists of a butyric acid backbone with a hydroxyl group at the alpha-carbon
(C2) and a phenyl group at the C4 position. The stereocenter at the C2 position, specified as
'(S)', is crucial for its biological activity in target pharmaceutical compounds.

Core Physicochemical Properties: A Quantitative
Summary

The following table consolidates the key physicochemical data for (S)-2-Hydroxy-4-
phenylbutyric Acid, providing a quick reference for laboratory and development settings.

Property Value Source(s)

White to off-white crystalline
Appearance [1][8]
powder

Melting Point 115-119°C [1]

Other reported values: 110-

[5108]
112°C, 115-117°C

356.9 °C at 760 mmHg

Boiling Point 5][9
] (Predicted) el
Density 1.219 g/cm3 (Predicted) [5119]
pKa 3.81 (at 298.2 K) [2]
. . [0]?°D = +7 to +10° (c=1 in
Optical Rotation [1]
Ethanol)
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In-Depth Analysis of Key Physicochemical

Parameters
Acidity and the Significance of pKa

The dissociation constant (pKa) is a critical parameter that governs the ionization state of a
molecule in solutions of varying pH. For (S)-HPBA, the experimentally determined pKa is 3.81.
[2] This value is characteristic of a moderately strong carboxylic acid, influenced by the
electron-withdrawing effect of the adjacent hydroxyl group.

Causality and Implications:

e pH < pKa (e.g., in the stomach, pH 1.5-3.5): The molecule will be predominantly in its
protonated, neutral form (R-COOH). This state is more lipophilic, which can favor absorption

across lipid membranes.

e pH > pKa (e.g., in the intestines, pH 6.0-7.4): The molecule will exist primarily in its
deprotonated, anionic form (R-COO~). This ionized state significantly increases its solubility
in agueous media, which is crucial for dissolution and systemic distribution.

This relationship is fundamental for designing purification processes like crystallization and
extraction, and for predicting the biopharmaceutical behavior of any final drug substance
derived from it.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pubs.acs.org/doi/10.1021/je400053q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Low pH (pH < 3.81) High pH (pH > 3.81)

Predominantly Predominantly
Protonated (Neutral) H increases Ka H increases Deprotonated (Anionic)
R-COOH b Seq | > R-COO-

More Lipophilic

More Hydrophilic

1. Sample Preparation
Add excess (S)-HPBA solid to solvent
in a sealed, jacketed vessel.

2. Equilibration
Stir at constant temperature (e.g., 25°C)
for 24 hours.

'

3. Settling
Stop stirring and allow solid to settle
for at least 6 hours.

4. Sampling & Filtration
Withdraw supernatant using a syringe.
Filter immediately through a 0.45 um filter.

'

5. Quantification
Analyze the filtrate concentration
using a calibrated HPLC method.

i

6. Data Reporting
Express solubility in mol/kg or g/L.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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